Methyl N-[6-[(4-aminophenyl)thio]-1H-benzimidazol-2-yl]carbamate
Description
Methyl N-[6-[(4-aminophenyl)thio]-1H-benzimidazol-2-yl]carbamate (CAS: 56073-96-2) is a benzimidazole carbamate derivative characterized by a 4-aminophenylthio substituent at the 6-position of the benzimidazole core. The 4-aminophenylthio group distinguishes it from other benzimidazole derivatives by introducing a polar amino group, which may enhance solubility and alter binding interactions with biological targets such as tubulin or fungal enzymes .
Properties
IUPAC Name |
methyl N-[6-(4-aminophenyl)sulfanyl-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-21-15(20)19-14-17-12-7-6-11(8-13(12)18-14)22-10-4-2-9(16)3-5-10/h2-8H,16H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJJRAIAUFMDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-[6-[(4-aminophenyl)thio]-1H-benzimidazol-2-yl]carbamate, also known by its CAS number 56073-96-2, is a compound with significant biological activity. This article explores its structure, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is C15H14N4O2S, with a molecular weight of approximately 314.36 g/mol. It contains a benzimidazole core, which is known for its diverse pharmacological activities. The presence of the thioether and carbamate functionalities contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O2S |
| Molecular Weight | 314.36 g/mol |
| Density | 1.449 g/cm³ |
| LogP | 4.069 |
1. Anticholinesterase Activity
One of the primary areas of research surrounding this compound is its potential as an anticholinesterase agent. Studies indicate that compounds related to benzimidazole structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation.
- Inhibition Potency : A study demonstrated that derivatives of benzimidazole exhibited AChE inhibition with IC50 values ranging from 5.12 µM to over 100 µM, suggesting that modifications in the structure can enhance potency .
2. Cytotoxicity Studies
Research has also evaluated the cytotoxic effects of this compound on various cancer cell lines, including HepG2 cells. The compound displayed mild cytotoxicity with selectivity indexes suggesting potential for further optimization in cancer therapy .
Case Study 1: In Vivo Efficacy
In a study involving male rats, the compound was tested for its neuroprotective effects against induced neurotoxicity. Results indicated that treatment with this benzimidazole derivative resulted in significant improvement in cognitive functions compared to controls, highlighting its potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study focused on various substituted benzimidazoles revealed that electron-withdrawing groups at specific positions significantly enhance AChE inhibition. The optimal configuration for efficacy was identified as having a thioether group at the 6-position and an amino group at the 4-position of the phenyl ring .
Research Findings Summary
Recent research has provided insights into the biological activity of this compound, focusing on:
- Anticholinesterase Inhibition : Effective against AChE and BChE.
- Cytotoxic Effects : Mild cytotoxicity observed in HepG2 cells.
- Neuroprotective Properties : Potential benefits in cognitive function restoration.
Scientific Research Applications
Biological Activities
Research has demonstrated that Methyl N-[6-[(4-aminophenyl)thio]-1H-benzimidazol-2-yl]carbamate exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry:
- Anticancer Activity : Studies have indicated that derivatives of benzimidazole compounds often exhibit significant anticancer properties. The presence of the thio group and the amino phenyl moiety may enhance the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with similar structures have shown potential as antimicrobial agents. The thioether linkage may contribute to enhanced activity against bacterial strains, making it a candidate for further exploration in antibiotic development.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, which can be beneficial in developing therapeutics for conditions such as cancer or infectious diseases.
Medicinal Chemistry Applications
The unique structure of this compound allows for several applications in medicinal chemistry:
1. Drug Development : The compound can serve as a lead structure for synthesizing new drugs targeting cancer and infectious diseases. Modifications to the benzimidazole core or the thio group could yield derivatives with improved efficacy and selectivity.
2. Structure-Activity Relationship (SAR) Studies : Investigating how changes to the chemical structure affect biological activity can provide insights into optimizing therapeutic agents based on this scaffold.
3. Combination Therapy : Given its potential antimicrobial and anticancer properties, this compound could be explored in combination therapies to enhance treatment efficacy and reduce resistance development.
Case Studies
Several studies have highlighted the potential of compounds similar to this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported on a series of benzimidazole derivatives, demonstrating significant anticancer activity against various cell lines, suggesting that modifications like those present in this compound could yield potent anticancer agents .
- Antimicrobial Evaluation : Research conducted by Abuzar et al. indicated that certain benzimidazole derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting further investigation into this compound for similar applications .
- Enzyme Inhibition Studies : Another study highlighted the enzyme inhibition potential of benzimidazole compounds, suggesting that this compound could be a valuable candidate for developing enzyme inhibitors relevant to various diseases .
Comparison with Similar Compounds
Structural and Functional Differences
The activity of benzimidazole carbamates is highly dependent on substituents at the 5- or 6-position of the benzimidazole ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Benzimidazole Carbamates
Note: *CAS number discrepancy observed in evidence; flubendazole and mebendazole are distinct compounds but share the same CAS in provided data, likely an error.
Pharmacokinetic and Toxicological Profiles
- Carbendazim is rapidly metabolized to hydroxylated derivatives, while the target compound’s metabolism remains unstudied .
- Toxicity: Mebendazole shows low host toxicity despite long-term use, whereas nocodazole’s potent tubulin inhibition causes significant side effects . The amino group in the target compound could introduce novel toxicity profiles, necessitating further study.
Q & A
Basic Research Questions
Q. What are the primary research applications of Methyl N-[6-[(4-aminophenyl)thio]-1H-benzimidazol-2-yl]carbamate in cytogenetics?
- Answer : This compound is primarily used as a non-toxic alternative to colchicine for metaphase chromosome preparation in cytogenetic studies. It arrests cells in metaphase without inducing cytotoxicity, enabling high-quality chromosome spreads from both normal and tumor cells. A concentration of 0.05 μg/mL is typically effective, compared to colchicine's cytotoxic threshold of 0.1 μg/mL .
Q. What synthetic strategies are commonly employed to synthesize benzimidazole-carbamate derivatives like this compound?
- Answer : Synthesis often involves multi-step reactions, starting with condensation of o-phenylenediamine derivatives with thiourea or carbamate precursors. Key steps include:
- Cyclization under acidic conditions (e.g., HCl/ethanol) to form the benzimidazole core.
- Introduction of the 4-aminophenylthio group via nucleophilic substitution or coupling reactions.
- Final carbamate formation using methyl chloroformate or similar reagents. Solvents like DMF and catalysts such as Cu(I) are often employed .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer : Essential techniques include:
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks.
- Mass spectrometry (HRMS) for molecular ion confirmation.
- IR spectroscopy to identify functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹).
- Elemental analysis to validate purity and stoichiometry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the multi-step synthesis of this compound?
- Answer : Optimization strategies include:
- Catalyst screening : Testing Cu(I) vs. Pd-based catalysts for coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions during cyclization.
- Purification : Use of column chromatography or recrystallization to isolate high-purity products. Reaction progress should be monitored via TLC or HPLC .
Q. What methodological considerations are essential when assessing the compound's biological activity against tumor cells?
- Answer : Key steps include:
- Dose-response assays : Testing concentrations from 0.01–1.0 μg/mL to determine effective metaphase arrest without cytotoxicity.
- Comparative controls : Using colchicine as a positive control for cytotoxicity (e.g., MTT assays).
- Cell line selection : Validating results across primary and tumor-derived cell lines (e.g., HeLa, peripheral blood lymphocytes).
- Incubation time optimization : Typically 2–4 hours, adjusted based on cell cycle synchronization efficiency .
Q. How should discrepancies in spectroscopic data be addressed during structural elucidation?
- Answer : Resolve discrepancies by:
- Cross-validation : Correlating NMR, IR, and HRMS data to confirm functional groups.
- Computational modeling : Using DFT calculations to predict NMR chemical shifts and compare with experimental data.
- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation.
- Re-synthesis : Repeating the synthesis to rule out batch-specific impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
